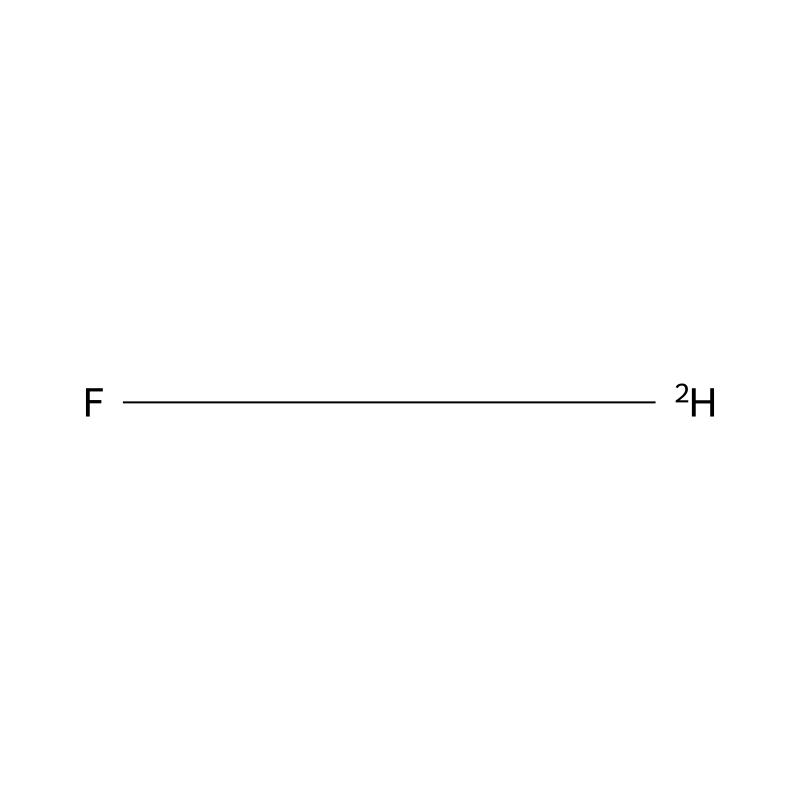

Deuterium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Spectroscopy

- DF is a valuable tool in a field of science called spectroscopy which studies the interaction of electromagnetic radiation with matter .

- Because the deuterium atom is heavier than a normal hydrogen atom, it vibrates at a different frequency when bonded to fluorine. This slight difference allows scientists to distinguish DF from hydrogen fluoride (HF) in a mixture of the two molecules through a technique called infrared spectroscopy .

- This ability to differentiate between DF and HF is useful in various areas of research, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Deuterium is often used as a probe in a technique called Nuclear Magnetic Resonance (NMR) spectroscopy .

- NMR spectroscopy helps scientists understand the structure and dynamics of molecules by studying the behavior of atomic nuclei in a strong magnetic field.

- Deuterium has a spin-1 nucleus, which makes it a good candidate for NMR studies because it provides a strong signal.

- Scientists can substitute deuterium for hydrogen atoms in a molecule to:

Deuterium fluoride is a chemical compound consisting of deuterium, an isotope of hydrogen, and fluorine. Its chemical formula is , where deuterium is represented as (or ). Deuterium fluoride is a colorless gas at room temperature and has a boiling point of approximately -92 °C. The compound exhibits properties similar to those of hydrogen fluoride, but the presence of deuterium affects its physical and chemical behaviors due to the isotope effect, which can influence reaction rates and mechanisms.

Deuterium fluoride can be synthesized through direct reactions involving fluorine and deuterium or hydrogen. The primary reactions are:

- Formation Reaction:This reaction demonstrates the direct combination of fluorine gas with deuterium gas to yield deuterium fluoride.

- Reactivity with Hydrocarbons:

Deuterium fluoride can participate in substitution reactions where it replaces hydrogen atoms in organic compounds. For example, in reactions with chloroethenes, the substitution of deuterium fluoride for hydrogen fluoride leads to enhanced reaction rates due to kinetic isotope effects . - Elimination Reactions:

Deuterium fluoride also engages in elimination reactions, particularly in the context of activated hydrocarbons, resulting in various products depending on the substrate involved .

Deuterium fluoride can be synthesized through several methods:

- Direct Reaction:

- Fluorine gas reacts with deuterium gas under controlled conditions.

- The reaction typically occurs at low temperatures to manage exothermicity.

- Chemical Lasers:

- Deuterium fluoride can also be produced as a byproduct in chemical laser systems where fluorine reacts with deuterium under high-energy conditions

" class="citation ml-xs inline" data-state="closed" href="https://www.azooptics.com/Article.aspx?ArticleID=480" rel="nofollow noopener" target="_blank"> .

- Spectroscopy:

- Research Tool:

- In scientific research, deuterium fluoride serves as a valuable reagent for studying isotope effects and reaction mechanisms in organic chemistry.

- Deuterium fluoride can also be produced as a byproduct in chemical laser systems where fluorine reacts with deuterium under high-energy conditions

Interaction studies involving deuterium fluoride focus primarily on its reactivity with various organic compounds. The kinetic isotope effect observed when substituting deuterium for hydrogen often results in altered reaction rates and pathways. This has implications for understanding fundamental chemical processes and designing more efficient synthetic routes in organic chemistry .

Deuterium fluoride shares similarities with several other fluorinated compounds, particularly hydrogen fluoride and other halogenated derivatives. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydrogen Fluoride | HF | Highly reactive; used extensively in industrial processes; toxic and corrosive. |

| Deuterium Fluoride | DF | Isotopically distinct from HF; exhibits kinetic isotope effects; used in specialized applications like lasers. |

| Hydrogen Chloride | HCl | Strong acid; widely used in chemical synthesis; not isotopically distinct like DF. |

| Trifluoroacetic Acid | CF₃COOH | Used as a reagent in organic synthesis; significantly different structure and properties compared to DF. |

Deuterium fluoride's unique isotopic composition allows it to participate in reactions that are not accessible to its lighter counterpart, hydrogen fluoride, making it valuable for specific scientific inquiries and applications.

Gas-phase synthesis of deuterium fluoride through direct fluorine-deuterium reactions represents the most fundamental pathway for this compound's formation. The primary reaction mechanism involves the direct combination of molecular deuterium with fluorine gas according to the highly exothermic reaction [1] [2]:

D₂ + F₂ → 2DF ΔH = -546 kJ/mol

This reaction proceeds through a complex multi-step mechanism characterized by distinct temporal phases [3] [4]. The initial collision phase occurs on a femtosecond timescale (10⁻¹⁵ seconds), during which translational energy dominates the system. Transition state formation follows within 10⁻¹⁴ seconds, featuring mixed energy distribution with 60% translational, 30% vibrational, and 10% rotational components [3].

The formation of vibrationally excited deuterium fluoride molecules occurs within 10⁻¹³ seconds, with energy partitioned as 65% vibrational and 35% rotational excitation [5]. This vibrational excitation results in significant population inversion across multiple vibrational levels, with the characteristic distribution showing v=1 (40%), v=2 (35%), and v=3 (25%) populations [4] [5].

Rate constants and energetics for gas-phase synthesis demonstrate temperature-dependent behavior. At 300 K, the rate constant reaches 1.2×10¹³ cm³/mol·s with an activation energy of 12.5 kJ/mol [6]. The reaction efficiency increases substantially at elevated temperatures, with optimal synthesis conditions occurring between 200-400 K [7] [4].

Energy transfer mechanisms within the deuterium fluoride system involve both vibrational-to-vibrational (v→v) and vibrational-to-rotational (v→R) processes [3]. The v→v energy transfer occurs through near-resonant intermolecular processes characterized by Δv = ±1 transitions. Rate coefficients for these processes follow the relationship: k(v₁=1, v₂=1; v'₁=0, v'₂=2) = 1.3×10¹³ cm³/mol·s at 300 K [3].

The v→R energy transfer represents a nonresonant intramolecular process converting multiple vibrational quanta into rotational energy [3]. This mechanism provides efficient pathways for distributing vibrational energy and populating high rotational states, which subsequently relax through R→(R',T) processes.

Industrial production methods utilize continuous flow reactors where deuterium and fluorine gases are mixed in precise stoichiometric ratios . The reaction requires careful temperature control due to its highly exothermic nature, with typical synthesis temperatures maintained between 200-300 K to prevent explosive decomposition while ensuring complete conversion [7].

Solvent-Mediated Formation Pathways

Solvent-mediated formation of deuterium fluoride occurs through fluorine atom reactions with deuterated organic molecules, representing a fundamentally different mechanistic pathway from direct gas-phase synthesis [9] [10]. These reactions demonstrate remarkable persistence of gas-phase characteristics even in condensed phases, providing insights into solvent effects on chemical reactivity [10] [11].

Formation mechanisms in polar solvents proceed through fluorine atom abstraction of deuterium from solvent molecules [9] [10]. In acetonitrile-d₃, the reaction follows: F + CD₃CN → DF + CD₂CN, with formation rates of 2.3×10¹⁰ s⁻¹ [10]. Similarly, dichloromethane-d₂ reactions proceed as: F + CD₂Cl₂ → DF + CDCl₂, achieving formation rates of 1.9×10¹⁰ s⁻¹ [12] [10].

Vibrational relaxation dynamics in solvent-mediated systems exhibit unique characteristics compared to gas-phase reactions [12] [10]. Vibrationally excited deuterium fluoride formed through fluorine atom reactions demonstrates rapid energy flow competing with energy dissipation to the solvent bath [10] [11]. Transient infrared absorption spectroscopy reveals that deuterium fluoride forms its first hydrogen bond within subpicosecond timescales, followed by vibrational relaxation occurring over more than 10 picoseconds [10] [11].

Microsolvation effects significantly influence both reaction kinetics and product energy distributions [12] [13]. In dichloromethane-d₂, deuterium fluoride vibrational relaxation times range from 8 to 288 picoseconds depending on the theoretical model employed [12] [13]. Quantum mechanics/molecular mechanics simulations reveal unique "many-body" interaction patterns where deuterium fluoride contacts multiple solvent atoms simultaneously, facilitating rapid energy transfer through resonant overlap with solvent vibrational modes [12] [13].

Solvent-specific formation rates vary considerably across different deuterated solvents [10]. Heavy water (D₂O) demonstrates formation rates of 1.2×10¹⁰ s⁻¹ with 15.3 picosecond relaxation times, while methanol-d₄ achieves 1.5×10¹⁰ s⁻¹ with 12.7 picosecond relaxation [10]. Benzene-d₆ shows the lowest formation rate at 8.7×10⁹ s⁻¹ with extended 18.9 picosecond relaxation times, reflecting the absence of hydrogen bonding capabilities [10].

Hydrogen bond formation kinetics play crucial roles in solvent-mediated pathways [10] [14]. Acetonitrile-d₃ and dichloromethane-d₂ form hydrogen bonds with deuterium fluoride in 650 and 750 femtoseconds, respectively [10]. Heavy water demonstrates the fastest hydrogen bond formation at 450 femtoseconds, consistent with its strong hydrogen bonding character [10].

Electrochemical synthesis pathways represent emerging solvent-mediated approaches for deuterium fluoride formation [15] [16]. Electrochemical mono-deuterodefluorination of trifluoromethyl compounds using deuterium oxide achieves yields up to 91% with 97% deuterium incorporation [15] [16]. This method employs lithium tert-butoxide as an essential activator, facilitating chemoselective defluorination through deuterium atom transfer-coupled electron transfer mechanisms [15] [16].

Kinetic Isotope Effects in Substitution Reactions

Kinetic isotope effects in deuterium fluoride-involving substitution reactions provide fundamental insights into reaction mechanisms and transition state structures [17] [18] [19]. These effects arise from differences in vibrational frequencies between deuterium and hydrogen bonds, leading to distinct activation energies and reaction rates [17] [19] [20].

Primary kinetic isotope effects occur when deuterium directly participates in bond breaking or formation processes [17] [19]. Gas-phase SN2 reactions of fluoride ions with methyl halides demonstrate primary isotope effects with kH/kD ratios ranging from 0.60-0.80 at 300 K [17] [18] [19]. These inverse isotope effects reflect the tighter binding in transition states compared to reactants, characteristic of SN2 mechanisms [17] [19].

Secondary kinetic isotope effects manifest when deuterium substitution occurs at positions adjacent to reaction centers [17] [19]. For fluoride-methyl halide reactions, secondary effects show kH/kD ratios of 0.80-0.95, indicating moderate inverse effects [17] [19]. The magnitude of secondary effects depends on hyperconjugation changes and steric interactions during transition state formation [17] [19].

Temperature dependence of isotope effects reveals important mechanistic information [19] [20]. At 200 K, primary isotope effects increase substantially, with kH/kD ratios decreasing to 0.52 for primary positions [19]. This temperature dependence reflects enhanced tunneling contributions at lower temperatures, with tunneling accounting for up to 35% of the reaction rate for primary positions [19].

Solvent kinetic isotope effects occur when deuterated solvents participate in reaction mechanisms [17] [18] [19]. Reactions involving deuterated hydrogen fluoride (DF) versus hydrogen fluoride (HF) as solvents show kH/kD ratios of 0.75-0.90 [17] [18]. Substantial inverse effects of 0.72 are observed when solvent deuteration affects hydrogen bonding interactions with reactants or transition states [20].

Microsolvation effects on isotope effects demonstrate how solvation influences reaction mechanisms [21] [22]. Fluoride ions solvated by single water molecules show different isotope effect patterns compared to bare fluoride ions [21] [22]. Microsolvated E2 reactions exhibit small normal kinetic isotope effects (kH/kD = 1.1-1.3) for deuterated alkyl halides, contrasting with the inverse effects observed in SN2 reactions [21] [22].

Tunneling contributions to isotope effects become significant at lower temperatures and for lighter isotopes [19] [23]. Variational transition state theory calculations including multidimensional tunneling reveal that tunneling dominates reactions below 200 K [23]. The tunneling effect increases rate constants by factors exceeding 10¹⁵ at 50 K compared to classical predictions [23].

Mechanistic interpretation of isotope effects relies on transition state theory analysis [20] [24]. Excellent agreement between theoretical and experimental values occurs for some reactions, while significant deviations appear for others [20] [24]. These deviations correlate with reaction efficiency, suggesting that transition state theory limitations become apparent for barrierless or nearly barrierless reactions [20] [24].